molecular formula C27H22O B1589276 Benzene, 1-methoxy-4-(triphenylethenyl)- CAS No. 70592-05-1

Benzene, 1-methoxy-4-(triphenylethenyl)-

Cat. No.: B1589276
CAS No.: 70592-05-1
M. Wt: 362.5 g/mol
InChI Key: DNKXVYVXQUNHPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-(triphenylethenyl)- typically involves the reaction of anisole (methoxybenzene) with triphenylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where anisole and triphenylacetylene are reacted in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for Benzene, 1-methoxy-4-(triphenylethenyl)- are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods for industrial production.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(triphenylethenyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring.

    Triphenylethylene: This compound has a triphenylethenyl group but lacks the methoxy group.

Uniqueness

Benzene, 1-methoxy-4-(triphenylethenyl)- is unique due to the presence of both the methoxy and triphenylethenyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

1-methoxy-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O/c1-28-25-19-17-24(18-20-25)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKXVYVXQUNHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461782
Record name Benzene, 1-methoxy-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70592-05-1
Record name Benzene, 1-methoxy-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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